molecular formula C8H6FN B7886383 1-Fluoro-2-isocyano-4-methylbenzene

1-Fluoro-2-isocyano-4-methylbenzene

Cat. No.: B7886383
M. Wt: 135.14 g/mol
InChI Key: IPSVNENQZSFGCV-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyano-4-methylbenzene is an organic compound with the molecular formula C8H6FN. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyano group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Fluoro-2-isocyano-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2-isocyano-4-methylbenzene using a fluorinating agent such as Selectfluor. The reaction conditions often include a solvent like acetonitrile and a catalyst to facilitate the substitution reaction .

Chemical Reactions Analysis

1-Fluoro-2-isocyano-4-methylbenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Fluoro-2-isocyano-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyano-4-methylbenzene involves its interaction with various molecular targets. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Fluoro-2-isocyano-4-methylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-fluoro-2-isocyano-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVNENQZSFGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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